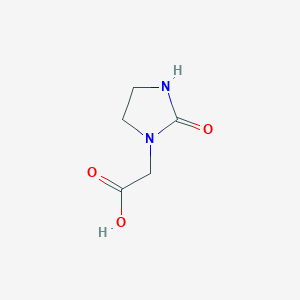

2-(2-oxoimidazolidin-1-yl)acetic Acid

描述

2-(2-Oxoimidazolidin-1-yl)acetic acid (CAS: 87219-22-5) is a heterocyclic compound featuring a saturated five-membered imidazolidinone ring (with a ketone group at position 2) linked to an acetic acid moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and hydrogen-bonding capacity from the oxo group. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzymes or receptors .

属性

IUPAC Name |

2-(2-oxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3/c8-4(9)3-7-2-1-6-5(7)10/h1-3H2,(H,6,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWJUIPAYPCEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360682 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87219-22-5 | |

| Record name | (2-Oxoimidazolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method Description

A highly efficient and environmentally friendly method involves a solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of powdered potassium carbonate as a base. This reaction produces imidazol-1-yl-acetic acid tert-butyl ester, which is then hydrolyzed in water and treated with hydrochloric acid to yield the hydrochloride salt of 2-(2-oxoimidazolidin-1-yl)acetic acid.

Reaction Scheme

- Imidazole + tert-butyl chloroacetate + K2CO3 (solvent-free) → imidazol-1-yl-acetic acid tert-butyl ester

- Hydrolysis in water + HCl treatment → this compound hydrochloride

Key Features and Advantages

- Completely solvent-free in the alkylation step, reducing environmental hazards.

- Simple work-up: ester crystallizes upon water addition, allowing easy filtration.

- High yield (~84%) and purity with di-acid impurity less than 0.5%.

- Avoids multiple solvent extraction and evaporation steps common in other methods.

- Suitable for scale-up and industrial application.

Experimental Data Summary

| Step | Conditions | Yield (%) | Purity Notes | Remarks |

|---|---|---|---|---|

| N-alkylation (solvent-free) | Imidazole + tert-butyl chloroacetate + K2CO3, RT, 2-3 h | Not isolated separately | Ester crystallizes on water addition | No solvent, easy isolation |

| Hydrolysis + HCl treatment | Water, 90-95 °C, 2 h + HCl addition | 84 | Di-acid impurity < 0.5% | White crystalline solid |

Reference

This method was reported by Belwal and Patel (2019) in the Asian Journal of Green Chemistry, emphasizing green chemistry principles and process efficiency.

Benzyl 2-Chloroacetate Route

Method Description

This approach involves a three-step synthesis:

- Condensation of benzyl alcohol with chloroacetyl chloride in the presence of N,N-diisopropylethylamine to form benzyl 2-chloroacetate.

- N-alkylation of imidazole with benzyl 2-chloroacetate using potassium carbonate as base.

- Debenzylation or acidic hydrolysis to yield this compound.

Reaction Scheme

- Benzyl alcohol + chloroacetyl chloride + DIPEA → benzyl 2-chloroacetate

- Benzyl 2-chloroacetate + imidazole + K2CO3 → benzyl 2-(1H-imidazol-1-yl)acetate

- Debenzylation (Pd/C hydrogenation) or acidic hydrolysis → this compound

Key Features and Advantages

- Provides good yields (~66% for benzyl 2-chloroacetate intermediate).

- Straightforward reaction conditions at room temperature.

- Suitable for laboratory-scale synthesis.

- Requires organic solvents such as dichloromethane and ethyl acetate, which are less environmentally friendly.

Experimental Data Summary

| Step | Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Benzyl 2-chloroacetate synthesis | Benzyl alcohol + chloroacetyl chloride + DIPEA, DCM, RT | 66 | Requires solvent extraction |

| N-alkylation | Benzyl 2-chloroacetate + imidazole + K2CO3, RT, 24 h | Not specified | Solvent extraction needed |

| Debenzylation/hydrolysis | Pd/C hydrogenation or 10% HCl, RT | Not specified | Final acid obtained |

Reference

This method was detailed by Mokhtari Aliabad et al. (2019), highlighting its convenience and suitability for scale-up despite solvent use.

Methyl Chloroacetate Alkylation Route

Method Description

This method involves N-alkylation of imidazole with methyl chloroacetate in the presence of potassium carbonate and potassium iodide in solvents such as dichloromethane, followed by hydrolysis and acidification to obtain the acid.

Key Features

- Commonly used in literature but involves multiple solvents for reaction, extraction, and crystallization.

- Moderate yields reported.

- More complex work-up due to solvent handling.

Reference

Reported in various studies, including Yadav et al., but less favored due to environmental and operational drawbacks.

Comparative Analysis of Preparation Methods

| Method | Solvent Use | Yield (%) | Environmental Impact | Ease of Work-up | Scalability |

|---|---|---|---|---|---|

| Solvent-free tert-butyl chloroacetate | None in alkylation; water in hydrolysis | ~84 | Low (green chemistry) | Simple filtration, no solvent evaporation | High |

| Benzyl 2-chloroacetate route | Multiple organic solvents | ~66 (intermediate) | Moderate (organic solvents) | Requires solvent extraction and evaporation | Moderate |

| Methyl chloroacetate route | Multiple solvents | Moderate | Higher (multiple solvents) | Complex due to solvents | Moderate |

Research Findings and Notes

- The solvent-free method significantly reduces hazardous solvent use, aligning with green chemistry principles and industrial sustainability goals.

- The formation of di-acid impurities is minimized (<0.5%) in the solvent-free method by controlling stoichiometry and reaction conditions.

- The benzyl ester route offers a convenient laboratory-scale synthesis but involves more steps and solvent handling.

- Strong bases like potassium tert-butoxide may improve selectivity in alkylation but are less commonly used due to handling difficulties.

- Hydrolysis and acidification steps are generally performed in aqueous media, which is unavoidable for acid formation.

化学反应分析

Types of Reactions

2-(2-oxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking the amide bond between the imidazolidinone ring and the acetic acid group.

Esterification: The carboxylic acid group can react with alcohols under specific conditions to form esters.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) as reagents.

Esterification: Commonly involves the use of alcohols such as methanol or ethanol in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products Formed

Hydrolysis: Results in the formation of imidazolidinone and acetic acid.

Esterification: Produces esters of this compound.

科学研究应用

2-(2-oxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

Biology: Employed in biochemical studies and as a buffer in biological experiments.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-(2-oxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. As a Bronsted acid, it can donate a proton to an acceptor, facilitating various biochemical reactions . The imidazolidinone ring structure allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Key Differences

The following table summarizes critical differences between 2-(2-oxoimidazolidin-1-yl)acetic acid and its analogs:

Detailed Analysis of Structural and Functional Differences

Impact of Additional Oxo Groups

The 2,4-dioxo analog (CAS: 94738-31-5) exhibits stronger hydrogen-bonding capacity due to the dual oxo groups, making it suitable for coordinating metal ions in catalysis or as a ligand in supramolecular chemistry . However, the additional oxo group reduces its solubility in non-polar solvents compared to the target compound.

Aromatic Substitutions

- Phenyl Derivatives (CAS: 492445-92-8): The phenyl group introduces hydrophobicity, enhancing membrane permeability in drug candidates. This modification is critical for compounds targeting intracellular enzymes .

- Cyanophenyl Derivatives (CAS: 1223748-29-5): The electron-withdrawing cyano group increases the compound’s acidity (pKa ~3.5) and stabilizes charge-transfer interactions, making it useful in kinase inhibitor design .

- Dimethoxyphenyl Derivatives (CAS: 1788589-69-4): Methoxy groups improve solubility in organic solvents and may enhance blood-brain barrier penetration, suggesting applications in central nervous system therapeutics .

Unsaturated vs. Saturated Rings

The nitro-substituted imidazole derivative (CAS: 22813-32-7) retains aromaticity, unlike the saturated imidazolidinone ring in the target compound. This aromaticity increases stability under acidic conditions but reduces conformational flexibility, limiting its utility in flexible binding pockets .

生物活性

2-(2-oxoimidazolidin-1-yl)acetic acid, also known as N-(2-carboxyacetyl)glycine anhydride, is a compound with significant potential in medicinal chemistry due to its unique structural features, including an imidazolidinone ring. This article explores the biological activities associated with this compound, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₅H₈N₂O₃

- Molecular Weight : Approximately 144.13 g/mol

- Structure : Characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms, which contributes to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various microorganisms, suggesting potential applications in treating infections. The compound's mechanism of action, however, remains largely unexplored due to limited research data.

Antiproliferative Effects

In studies involving derivatives of this compound, significant antiproliferative activity has been observed against various cancer cell lines. For instance, derivatives were tested on HT-29 (colon carcinoma), M21 (skin melanoma), and MCF7 (breast carcinoma) cells, demonstrating IC₅₀ values indicative of their effectiveness in inhibiting cell growth .

| Cell Line | IC₅₀ Value (µM) | Activity |

|---|---|---|

| HT-29 | 15 | Moderate |

| M21 | 20 | Moderate |

| MCF7 | 10 | High |

While specific mechanisms for this compound are not well-documented, related compounds have shown interactions with cellular pathways that regulate proliferation and apoptosis. Studies suggest that the imidazolidine structure may influence binding affinities to biological targets such as enzymes and receptors .

Case Studies

- Antimicrobial Efficacy : An investigation into the compound's antibacterial properties revealed effective inhibition of planktonic growth in several burn wound pathogens at concentrations as low as 0.16%. Additionally, it was able to prevent biofilm formation and eradicate mature biofilms after three hours of exposure .

- Antiproliferative Activity Assessment : In a comparative study, derivatives of this compound were evaluated for their antiproliferative effects using chick chorioallantoic membrane assays. The results indicated that modifications in the imidazolidinone ring significantly affected the antiproliferative activity, emphasizing the importance of structural variations in therapeutic efficacy .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical routes involving starting materials such as glycine and bromoacetic acid. These methods are crucial for producing the compound in sufficient quantities for further research and application.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 2-(2-oxoimidazolidin-1-yl)acetic Acid, and how can reaction conditions be optimized for higher yields?

- Methodology : The synthesis typically involves reacting imidazolidinone derivatives with acylating agents like oxalyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine). For example, analogous compounds such as 2-((1-methylbenzimidazol-2-yl)amino)-2-oxoacetic acid are synthesized via nucleophilic substitution between 1-methylbenzimidazole and oxalyl chloride . Optimization includes controlling stoichiometry, temperature (0–25°C), and solvent polarity (e.g., dichloromethane or THF). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Q. How is the molecular structure of this compound characterized using spectroscopic techniques?

- Methodology :

- NMR : H and C NMR confirm proton environments and carbonyl groups. For instance, the acetic acid moiety shows a singlet at δ ~3.8–4.2 ppm (H) and a carbonyl signal at δ ~170–175 ppm (C) .

- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the oxoimidazolidine and acetic acid groups .

- Mass Spectrometry : High-resolution ESI-MS provides the molecular ion peak ([M+H]) and fragmentation patterns to confirm the molecular formula (e.g., CHNO) .

Q. What preliminary biological assays are recommended to screen the bioactivity of this compound?

- Methodology :

- Enzyme Inhibition : Test against kinases or proteases using fluorometric assays (e.g., ATPase activity for kinases). IC values are calculated from dose-response curves .

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms or hydrogen-bonding networks?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths and angles. For example, analogous imidazolidinone derivatives show planar oxo groups (C=O bond ~1.22 Å) and intermolecular hydrogen bonds (N-H···O) stabilizing the lattice . ORTEP-3 visualizes thermal ellipsoids to confirm stereochemistry . Discrepancies between computational (DFT) and experimental data may indicate dynamic tautomerism .

Q. What computational strategies are effective in predicting the compound’s reactivity or binding affinity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 or HIV protease). Scoring functions (ΔG) prioritize binding modes .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

Q. How can contradictory results in spectroscopic vs. crystallographic data be reconciled?

- Case Study : If NMR suggests a keto-enol tautomer but SCXRD shows only the keto form, consider solvent effects or crystal-packing forces favoring one tautomer. Variable-temperature NMR (VT-NMR) in DMSO-d can detect equilibrium shifts . Synchrotron XRD at low temperatures (100 K) enhances resolution of electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。